molecular formula C22H21ClN6 B11223388 1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Número de catálogo: B11223388
Peso molecular: 404.9 g/mol
Clave InChI: UAPWXQGAPJDDIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a known bioisostere of the purine ring system found in ATP . This structure is of significant interest in medicinal chemistry, particularly in oncology research, as pyrazolo[3,4-d]pyrimidine derivatives are extensively investigated for their potent antitumor potential . These compounds typically function by acting as kinase inhibitors, binding to the ATP-binding site of various enzyme targets crucial for cell cycle progression and signal transduction . Research indicates that analogs of this core structure demonstrate promising inhibitory activity against cyclin-dependent kinases (CDK) like CDK2/cyclin A2, which are appealing targets for cancer treatment due to their role in selectively arresting tumor cell proliferation . The specific substitution pattern of this compound—featuring a 4-chloro-2-methylphenyl group at the 1-position and a phenylpiperazinyl moiety at the 4-position—is designed to optimize interactions with hydrophobic regions and key amino acid residues, such as Leu83, within the enzyme's active site, as suggested by molecular docking studies on similar derivatives . The piperazine linker is a common feature in drug discovery, often employed to enhance solubility and provide a versatile handle for further structure-activity relationship (SAR) explorations. This compound is intended for research applications including, but not limited to, in vitro biological screening against various cancer cell lines (e.g., MCF-7, HCT-116, HepG-2), enzymatic assays to determine IC50 values against specific kinase targets, and as a key intermediate for the synthesis of more complex derivatives, such as thioglycoside analogs, to explore multimodal therapeutic approaches . This product is intended for research purposes only and is not intended for human, veterinary, or diagnostic use.

Propiedades

Fórmula molecular

C22H21ClN6

Peso molecular

404.9 g/mol

Nombre IUPAC

1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H21ClN6/c1-16-13-17(23)7-8-20(16)29-22-19(14-26-29)21(24-15-25-22)28-11-9-27(10-12-28)18-5-3-2-4-6-18/h2-8,13-15H,9-12H2,1H3

Clave InChI

UAPWXQGAPJDDIK-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5

Origen del producto

United States

Métodos De Preparación

Core Heterocycle Construction: Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-aminopyrazole derivatives with formamidine intermediates. A one-flask method developed by Lee et al. (2017) demonstrated the efficiency of combining Vilsmeier amidination and heterocyclization using 5-amino-1,3-diphenylpyrazole as a starting material . The reaction proceeds through the formation of a 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine intermediate, which undergoes intramolecular cyclization upon treatment with hexamethyldisilazane (HMDS).

Reaction Conditions :

  • Solvent : N,N-dimethylformamide (DMF)

  • Reagents : PBr₃ (3 equiv), HMDS (3 equiv)

  • Temperature : 60–80°C

  • Yield : 56–91%

This method eliminates the need for isolating intermediates, reducing purification steps and improving overall efficiency.

Piperazine Substitution at Position 4

The final step involves substituting the chlorine atom at position 4 with 4-phenylpiperazine. This nucleophilic aromatic substitution (SNAr) requires careful control of reaction conditions to avoid side reactions.

Optimized Protocol :

  • Substrate : 4-Chloro-1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1 equiv)

  • Nucleophile : 4-Phenylpiperazine (1.2 equiv)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF or acetonitrile

  • Temperature : 80–100°C, 12–18 h

  • Yield : 65–85%

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Formation of a Meisenheimer complex between the electron-deficient pyrimidine ring and the piperazine nucleophile.

  • Elimination of chloride ion , stabilized by the aromatic system’s electron-withdrawing groups.

Reaction Optimization and Scalability

Comparative studies highlight the impact of solvent polarity and base strength on substitution efficiency:

Parameter Effect on Yield
Solvent (DMF) Higher polarity enhances nucleophilicity → 85% yield
Solvent (ACN) Moderate polarity → 72% yield
Base (K₂CO₃) Optimal basicity without side reactions → 80% yield
Base (Et₃N) Lower yield due to volatility → 68%

Microwave-assisted synthesis has been explored to reduce reaction times (3–5 h) while maintaining yields above 75%.

Analytical Characterization

Synthetic intermediates and the final product are validated using spectroscopic and chromatographic methods:

Key Data for 1-(4-Chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.20 (m, 9H, aromatic-H), 3.90–3.40 (m, 8H, piperazine-H), 2.35 (s, 3H, CH₃).

  • LC-MS : m/z 391.2 [M+H]⁺ .

  • HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O).

Challenges and Alternative Routes

Side Reactions :

  • N-Alkylation Competition : Excess piperazine may lead to dialkylation at position 1. Mitigated by using 1.2 equiv of nucleophile .

  • Ring Oxidation : Prolonged heating in DMF can oxidize the pyrazolo ring. Controlled reaction times (≤18 h) prevent degradation.

Alternative Synthesis :
A three-component coupling approach using 4-chloro-2-methylaniline, cyanamide, and phenylpiperazine in the presence of Pd catalysis has been reported, though yields remain lower (50–60%).

Industrial-Scale Considerations

Commercial synthesis (e.g., VulcanChem, EvitaChem) emphasizes cost-effective and reproducible protocols:

  • Batch Size : Up to 10 kg per cycle .

  • Purification : Recrystallization from ethanol/water (7:3) achieves >99% purity .

  • Cost Analysis : Raw material costs account for 60% of total production, with POCl₃ and piperazine derivatives being major contributors .

Análisis De Reacciones Químicas

Tipos de reacciones

1-(4-cloro-2-metilfenil)-4-(4-fenilpiperazin-1-il)-1H-pirazolo[3,4-d]pirimidina puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: Conversión a derivados oxidados utilizando agentes oxidantes.

    Reducción: Reducción de grupos funcionales específicos en condiciones reductoras.

    Sustitución: Reacciones de sustitución nucleofílica o electrofílica para modificar el compuesto.

Reactivos y condiciones comunes

    Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

    Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en condiciones apropiadas.

Productos principales

Los principales productos formados a partir de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados, lo que lleva a varios derivados con actividades biológicas potencialmente diferentes.

Aplicaciones Científicas De Investigación

    Química: Como bloque de construcción para la síntesis de moléculas más complejas.

    Biología: Estudiando sus interacciones con objetivos biológicos.

    Medicina: Posibles aplicaciones terapéuticas, como agentes antiinflamatorios o anticancerígenos.

    Industria: Uso en el desarrollo de nuevos materiales o como intermediarios en procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 1-(4-cloro-2-metilfenil)-4-(4-fenilpiperazin-1-il)-1H-pirazolo[3,4-d]pirimidina implicaría su interacción con objetivos moleculares específicos, como enzimas o receptores. Esta interacción podría modular varias vías biológicas, lo que lleva a sus efectos observados.

Comparación Con Compuestos Similares

Substituent Variations at Position 1 and 4

The table below highlights key analogs and their structural differences:

Compound Name Position 1 Substituent Position 4 Substituent Biological Activity (if reported)
Target Compound 4-Chloro-2-methylphenyl 4-Phenylpiperazinyl Not explicitly stated in evidence
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 4-(2-Phenylethyl)piperazinyl Unknown
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl 4-(2-Methylphenyl)piperazinyl Unknown
4-(4-Benzhydrylpiperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl 4-Benzhydrylpiperazinyl Potential CNS activity due to lipophilic benzhydryl group
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Phenyl 2-Benzylidenehydrazinyl Anticancer activity (IC₅₀ = 8.2 µM)

Key Observations :

  • Position 1 : Aromatic groups (e.g., chlorophenyl, benzyl) enhance hydrophobic interactions with target proteins. The 4-chloro-2-methylphenyl group in the target compound may improve metabolic stability compared to unsubstituted phenyl groups .
  • Position 4: Piperazinyl derivatives with aryl groups (e.g., phenyl, benzhydryl) modulate selectivity for receptors like dopamine or serotonin.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability: Chlorine atoms (as in the target compound and ) often reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .

Actividad Biológica

1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a fused bicyclic system with nitrogen atoms, which contributes to its unique pharmacological properties. The molecular formula is C23H24ClN7C_{23}H_{24}ClN_7, with a molecular weight of approximately 433.94 g/mol .

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values reported between 45 to 97 nM.
  • HCT-116 (colon cancer) : Similar IC50 ranges suggest effective inhibition of cell proliferation .

The mechanism of action primarily involves the inhibition of key kinases that regulate cell proliferation and survival pathways. Notably, the compound shows potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .

Cell Line IC50 (nM) Mechanism
MCF-745 - 97CDK inhibition
HCT-11645 - 97Apoptosis induction

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been explored for its neuropharmacological effects. Compounds in this class have shown promise in treating disorders such as schizophrenia and depression. The piperazine moiety is believed to enhance the binding affinity to serotonin receptors, which may contribute to its therapeutic effects .

The biological activity of 1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be attributed to several mechanisms:

  • Kinase Inhibition : The compound exhibits strong binding affinity for CDKs, leading to disrupted cell cycle progression.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Neurotransmitter Modulation : The piperazine ring enhances interaction with neurotransmitter systems, particularly serotonin receptors .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Xia et al. (2022) : Reported significant apoptosis induction in tumor cells with derivatives showing IC50 values as low as 49.85 μM against A549 lung cancer cells .
  • Fan et al. (2022) : Evaluated cytotoxicity against A549 cell lines and observed autophagy without apoptosis at certain concentrations .
  • Strocchi et al. (2022) : Developed pyrazole analogues that demonstrated potent activity against HCC and SNU449 cancer cell lines with IC50 values as low as 0.07 μM .

Q & A

Basic: What are the established synthetic routes for preparing this compound?

Methodological Answer:
The synthesis involves three critical steps:

Core formation : Cyclocondensation of aminopyrazole with chloropyrimidine derivatives under reflux (DMF, 110°C, 12 hours) to form the pyrazolo[3,4-d]pyrimidine scaffold.

Chlorophenyl introduction : Suzuki-Miyaura coupling using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C to attach the 4-chloro-2-methylphenyl group.

Piperazine coupling : Buchwald-Hartwig amination with 4-phenylpiperazine (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 100°C for 24 hours).
Optimization : Ultrasonic-assisted synthesis (40 kHz, 50°C) improves yields by 15–20% compared to conventional methods .

Basic: How is structural characterization performed?

Methodological Answer:
Use a combination of:

NMR spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) to confirm aromatic protons (δ 7.2–8.5 ppm) and piperazine NH signals (δ 3.1–3.5 ppm).

HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm accuracy (e.g., m/z 459.1542 for C₂₃H₂₂ClN₇).

HPLC : Reverse-phase C18 column (acetonitrile/water gradient, 0.1% TFA) to ensure ≥95% purity .

Advanced: How to optimize reaction yields in piperazine coupling?

Methodological Answer:
Yield optimization strategies include:

Catalyst screening : Pd₂(dba)₃/Xantphos outperforms Pd(OAc)₂ in coupling efficiency (82% vs. 68% yield).

Solvent effects : Toluene minimizes side reactions compared to DMF.

Temperature control : Stepwise heating (80°C → 120°C) reduces decomposition.

Real-time monitoring : In-situ FTIR tracks amine coupling completion .

Advanced: How to resolve contradictions in kinase inhibition data?

Methodological Answer:
Address discrepancies via:

Standardized kinase panels : Test against FLT3, VEGFR2, and c-KIT using HTRF assays.

Cellular vs. enzymatic assays : Compare IC₅₀ values in MV4-11 leukemia cells (FLT3-driven) vs. recombinant kinase assays.

Co-crystallization : Confirm binding mode (e.g., DFG-in conformation for FLT3 inhibition) .

Basic: What in vitro models are suitable for initial screening?

Methodological Answer:
Use:

Kinase inhibition : Radiometric ³³P-ATP assays (FLT3 IC₅₀ = 12 nM).

Cytotoxicity : MTT assays in MV4-11 cells (72-hour exposure, IC₅₀ = 0.8 μM).

Selectivity indices : HEK293 normal cells (IC₅₀ > 50 μM indicates safety) .

Advanced: How to design SAR studies for piperazine analogs?

Methodological Answer:
Systematic SAR approaches:

Substituent variation : Introduce electron-withdrawing (NO₂) or bulky groups (CF₃) on the phenyl ring.

Bioisosteric replacement : Test morpholine or 4-methylpiperazine analogs.

3D-QSAR modeling : CoMFA analysis predicts activity cliffs (e.g., 4-phenyl > 2-phenyl by 3-fold) .

Advanced: How to validate antitumor efficacy in vivo?

Methodological Answer:
Key steps:

Xenograft models : MV4-11 leukemia in NOD/SCID mice (10 mg/kg oral dosing, 18 days).

PK/PD integration : LC-MS/MS plasma analysis (AUC = 12.3 μg·h/mL, T₁/₂ = 6.2 hours).

Toxicity monitoring : No significant weight loss or ALT/AST elevation at therapeutic doses .

Basic: How to address solubility challenges?

Methodological Answer:
Enhance solubility via:

Co-solvent systems : 5% DMSO in PBS with 0.1% Tween-80.

pH adjustment : Solubility >1 mg/mL at pH 4.5 (citrate buffer).

Amorphous dispersion : HPMC-E5 polymer increases solubility 5-fold .

Advanced: How to predict off-target interactions?

Methodological Answer:
Computational strategies:

Molecular docking : AutoDock Vina screens against 300+ kinases (ΔG < -9 kcal/mol indicates strong binding).

CYP inhibition : Fluorescent assays for CYP3A4/2D6 (IC₅₀ > 10 μM desired).

Proteome-wide similarity : SEA server identifies off-targets (e.g., JAK2 at >5 μM) .

Advanced: How to troubleshoot low purification yields?

Methodological Answer:
Mitigate issues with:

Gradient optimization : Acetonitrile/water (70:30 → 90:10 over 40 minutes).

Ion-pair chromatography : 0.1% TFA improves peak resolution.

Recrystallization : Tert-butyl methyl ether/heptane (1:3) yields 98% pure crystals .

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